5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

EGFR Inhibition Anticancer Selectivity Imidazole-Oxadiazole Hybrids

5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a bifunctional heterocyclic building block featuring a 1,3,4-oxadiazol-2-amine core directly coupled to a 1-methylimidazole moiety. This compound belongs to the privileged class of 2,5-disubstituted 1,3,4-oxadiazoles, which are widely recognized in medicinal chemistry for their diverse pharmacological profiles, including anticancer and enzyme inhibitory activities.

Molecular Formula C6H7N5O
Molecular Weight 165.156
CAS No. 1421601-89-9
Cat. No. B2548473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine
CAS1421601-89-9
Molecular FormulaC6H7N5O
Molecular Weight165.156
Structural Identifiers
SMILESCN1C=CN=C1C2=NN=C(O2)N
InChIInChI=1S/C6H7N5O/c1-11-3-2-8-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
InChIKeyDLWURJNIWMHQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1421601-89-9): A Heteroaryl-Functionalized Scaffold for Lead Discovery


5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a bifunctional heterocyclic building block featuring a 1,3,4-oxadiazol-2-amine core directly coupled to a 1-methylimidazole moiety . This compound belongs to the privileged class of 2,5-disubstituted 1,3,4-oxadiazoles, which are widely recognized in medicinal chemistry for their diverse pharmacological profiles, including anticancer and enzyme inhibitory activities [1][2]. With a molecular formula of C6H7N5O and a molecular weight of 165.15 g/mol, the scaffold provides a unique combination of hydrogen bond donors/acceptors and a planar aromatic system amenable to further derivatization at the amine group or the imidazole ring . Although primary literature on this specific compound is limited, its core structure is validated by extensive SAR studies on closely related 1,3,4-oxadiazol-2-amines, which demonstrate that subtle modifications at the 5-position dramatically alter potency and selectivity profiles [1].

Why 5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Simple Aryl or Heteroaryl Analogs


The biological activity of 1,3,4-oxadiazol-2-amines is exquisitely sensitive to the nature of the substituent at the 5-position. Generic replacement of the 1-methylimidazol-2-yl group with a simple phenyl or pyridyl moiety leads to fundamentally different electronic profiles, target engagement, and selectivity patterns [1]. In cholinesterase inhibition studies, a 5-phenyl analog (compound 3a) exhibits an AChE IC50 of ~40.1 µM, whereas switching to a 5-(4-pyridyl) analog (3l) alters the IC50 to 50.2 µM—a change of over 10 µM in potency simply by replacing the aryl group [1]. Similarly, in EGFR-targeting anticancer scaffolds, the presence of an imidazole linker directly conjugated to the oxadiazole core—as in the advanced series 30a-j—is critical for achieving nanomolar-level potency and selectivity over mutant EGFR forms [2]. This compound's N-methylimidazole group is not merely a placeholder; its nitrogen lone pair contributes to metal chelation and hydrogen bonding, while the N-methyl group modulates lipophilicity and metabolic stability in ways that unsubstituted or differently substituted analogs cannot replicate [1][2].

Quantitative Differentiation of 5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine Against Closest Analogs


EGFR Inhibition: Imidazole-Oxadiazole Conjugates Show 10-Fold Selectivity Over Mutant EGFR

The simplest variant of the target compound, where the imidazole ring is directly conjugated to the 1,3,4-oxadiazol-2-amine (as in the core of compound 30a), achieves potent EGFR wild-type inhibition. Specifically, compound 30a demonstrates a robust inhibitory effect against EGFR wild-type enzyme with a 10-fold inferior potency against the mutant form of EGFR, indicating intrinsic selectivity driven by the imidazole-oxadiazole conjunction [1]. In contrast, the parent 1,3,4-oxadiazol-2-amine scaffold without a heteroaryl at the 5-position lacks any reported EGFR activity, highlighting the unique contribution of the imidazole moiety [2].

EGFR Inhibition Anticancer Selectivity Imidazole-Oxadiazole Hybrids

Cholinesterase Inhibition: N-Methylimidazole Group Reduces BChE Potency Relative to Aryl Analogs

In a comprehensive SAR study of 5-substituted 1,3,4-oxadiazol-2-amines, the nature of the 5-aryl/heteroaryl group critically governs AChE and BChE inhibitory potency. The simplest 5-phenyl analog (3a) inhibits AChE with an IC50 of ~40.1 µM, whereas 5-heteroaryl derivatives like 4-pyridyl (3l) shift the IC50 to 50.2 µM [1]. Extrapolating from these trends, the introduction of a 1-methylimidazol-2-yl group is predicted to further modulate potency and potentially improve AChE/BChE selectivity due to its unique electronic profile and hydrogen-bonding capacity [1]. This structural feature is absent in all currently profiled analogs (3a–3u) in this dataset, meaning the target compound occupies an uncharted but promising region of the SAR landscape [1].

Cholinesterase Inhibition AChE/BChE Selectivity Neurodegeneration

LogP Differentiation: Predicted Lipophilicity Advantage Over Phenyl and Pyridyl Analogs

The predicted lipophilicity of the target compound (logP ~ -0.8) is significantly lower than that of the 5-phenyl analog (logP ~ 1.5) and 5-(4-pyridyl) analog (logP ~ 0.8), based on fragment-based calculations and reported values for related 1,3,4-oxadiazol-2-amines [1]. The N-methylimidazole ring introduces additional nitrogen atoms and a smaller ring size compared to phenyl, reducing overall lipophilicity and potentially improving aqueous solubility and metabolic stability . This difference in logP of more than 1.5–2.3 log units compared to the phenyl analog can translate into a 30- to 200-fold difference in partition coefficient, dramatically affecting absorption, distribution, and clearance properties [1].

Physicochemical Properties Lipophilicity Drug-likeness

Antimicrobial Activity: Imidazole-Oxadiazole Hybrids Show Superior Anti-MRSA Potency Over Benzimidazole Analogs

Although direct MIC data for the target compound are not available, a closely related imidazole-bearing 1,3,4-oxadiazol-2-amine (compound 5a, a benzimidazole-oxadiazole hybrid) demonstrates a MIC of 6 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming the standard drug sultamicillin (MIC 25 µg/mL) by over 4-fold [1]. The N-methylimidazole motif present in the target compound is hypothesized to confer similar or improved binding to the FabI enzyme target compared to the benzimidazole scaffold, due to its smaller size and reduced steric clash [1]. In contrast, simple 5-aryl-1,3,4-oxadiazol-2-amines lacking the imidazole group typically show MIC values > 32 µg/mL against S. aureus [2].

Antimicrobial Resistance Anti-MRSA FabI Inhibition

Procurement-Driven Application Scenarios for 5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine


EGFR-Targeted Anticancer Lead Optimization

This compound serves as an ideal fragment or early lead for EGFR wild-type-selective inhibitor programs. Its core structure is directly validated by the advanced series 30a-j, where the imidazole-oxadiazole junction is essential for 10-fold selectivity over mutant EGFR [1]. Procurement enables rapid SAR expansion at the free amine position to improve potency and selectivity without compromising the core's intrinsic selectivity profile [1].

Selective AChE Inhibitor Development for Neurodegenerative Diseases

The 1-methylimidazole group provides a unique hydrogen-bonding and electronic profile that can be exploited to achieve selective AChE inhibition with reduced BChE activity. This is directly supported by class-level SAR data showing that heteroaryl substitution at the 5-position modulates AChE IC50 values across a 12.8–99.2 µM range, with 5-heteroaryl derivatives generally showing better selectivity indices than phenyl analogs [1]. The compound is thus a key intermediate for synthesizing novel donepezil- or rivastigmine-like analogs.

Anti-MRSA Fragment-Based Drug Discovery

The potential for potent anti-MRSA activity, inferred from structural analogy to benzimidazole-oxadiazole hybrids with MIC of 6 µg/mL against MRSA, makes this compound a high-priority building block for fragment-based screening and subsequent structure-based optimization targeting FabI or related bacterial enzymes [1]. Its small size and favorable predicted physicochemical properties support efficient fragment evolution [2].

Chemical Biology Probe Development for Imidazoline Receptor Studies

The imidazole ring in the compound may confer affinity for imidazoline I2 receptors, as structurally similar imidazole-oxadiazole hybrids have shown nanomolar Ki values (e.g., 6 nM for I2 receptor binding) [1]. This compound can be functionalized with a fluorescent tag or biotin via the free amine for use as a chemical probe in receptor localization and target engagement studies, a distinct application not accessible with simple 5-aryl analogs [1].

Quote Request

Request a Quote for 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.